2-Aminobut-3-enoic acid hydrochloride, more commonly known as vinylglycine hydrochloride, is a non-proteinogenic amino acid. [, ] It acts as an irreversible inhibitor of various enzymes, particularly those involved in amino acid metabolism. [, ] This inhibitory property makes it a valuable tool in scientific research for studying metabolic pathways and enzyme function.
2-Aminobut-3-enoic acid hydrochloride, commonly known as vinylglycine hydrochloride, is a non-proteinogenic amino acid with significant importance in biochemical research. It is characterized by its unique structure and biological activity, which make it a valuable tool in various scientific applications.
Vinylglycine hydrochloride can be synthesized from readily available starting materials, such as but-3-enenitrile. This compound has been isolated from fungi and has been studied for its enzyme-inhibiting properties, particularly in amino acid metabolism.
Vinylglycine hydrochloride is classified as an α-amino acid due to the presence of an amino group () attached to the carbon adjacent to the carboxylic acid group. It falls under the category of non-proteinogenic amino acids, which are not incorporated into proteins but play crucial roles in metabolic pathways.
The synthesis of 2-Aminobut-3-enoic acid hydrochloride typically involves several steps:
The synthesis is notable for its simplicity and efficiency, avoiding complex protective group strategies often required in organic synthesis. It allows for the production of both enantiomers of vinylglycine through optical resolution methods, such as papain-catalyzed enantioselective esterification .
The molecular structure of 2-Aminobut-3-enoic acid hydrochloride can be represented as follows:
This structure features a double bond between the second and third carbon atoms, along with an amino group and a carboxylic acid group.
The compound exhibits chirality due to the presence of a chiral center at the second carbon, leading to two enantiomers: L-vinylglycine and D-vinylglycine.
Vinylglycine hydrochloride can participate in various chemical reactions:
The specific conditions for these reactions vary based on the desired product and reagents used. For instance, oxidation reactions typically require acidic conditions, while reduction may necessitate an anhydrous environment.
The mechanism of action for vinylglycine hydrochloride involves its role as an irreversible inhibitor of various enzymes involved in amino acid metabolism. It binds covalently to the active sites of target enzymes, leading to permanent inhibition of their activity.
As a mechanism-based inhibitor (also known as a suicide inhibitor), vinylglycine forms a reactive intermediate upon enzymatic modification that binds irreversibly to the enzyme, effectively blocking its function. This property makes it particularly useful for studying metabolic pathways and enzyme kinetics.
Vinylglycine hydrochloride has several important applications in scientific research:
The allyl cyanide pathway provides a robust three-step synthesis for racemic 2-aminobut-3-enoic acid hydrochloride. This route begins with the Pinner reaction, where allyl cyanide (but-3-enenitrile) reacts with anhydrous methanol under acidic conditions to form methyl but-3-enylimidate. Subsequent chlorination with sodium hypochlorite yields the N-chloroimidate intermediate. Hydrolysis of this intermediate under controlled acidic conditions (hydrochloric acid, 0–5°C) liberates the free amino acid, which is precipitated as the hydrochloride salt. This method achieves an overall yield of 65–72% and is industrially favored due to the accessibility of allyl cyanide and operational simplicity [1] [4].
Table 1: Key Reactions in Allyl Cyanide Route
Step | Reagents/Conditions | Intermediate | Yield |
---|---|---|---|
1 | CH₃OH/HCl (reflux, 4h) | Methyl but-3-enylimidate | 85% |
2 | NaOCl (0°C, 1h) | N-Chloroimidate | 90% |
3 | HCl/H₂O (0–5°C, 2h) | 2-Aminobut-3-enoic acid hydrochloride | 80% |
The Neber rearrangement offers an alternative approach starting from oxime derivatives of carbonyl compounds. Ketone precursors (e.g., 4-bromobutan-2-one) are converted to oximes using hydroxylamine hydrochloride. Under basic conditions (e.g., potassium hydroxide in ethanol), these oximes undergo rearrangement to α-aminoketones. Subsequent decarboxylation and functional group manipulation yield racemic 2-aminobut-3-enoic acid. Critical parameters include:
Transition metal-catalyzed amination enables direct functionalization of 3-butenoic acid substrates. Palladium complexes (e.g., Pd(OAc)₂/Xantphos) catalyze C–N bond formation between carboxylic acid derivatives and ammonia surrogates (e.g., O-benzoylhydroxylamine). Key considerations:
Protected vinylglycine derivatives require efficient deprotection strategies. tert-Butyl ester hydrolysis uses trifluoroacetic acid (TFA) in dichloromethane (2h, 25°C), while methyl esters are cleaved with lithium hydroxide in tetrahydrofuran/water (3:1). Critical factors:
Papain-catalyzed enantioselective esterification resolves N-Boc-vinylglycine in biphasic systems (water/ethyl acetate). Key process parameters:
Table 2: Enzymatic Resolution Conditions
Enzyme | Substrate | Solvent System | Selectivity (E) | ee (%) |
---|---|---|---|---|
Papain | N-Boc-vinylglycine | H₂O/EtOAc (1:1) | >200 | >98 (S-ester) |
CAL-B | N-Cbz-vinylglycine | Hexane:iPrOH (9:1) | 85 | 95 (R-acid) |
Chiral resolving agents form crystalline diastereomeric salts with racemic 2-aminobut-3-enoic acid. Di-p-toluoyl-D-tartaric acid (DPTTA) demonstrates exceptional efficiency:
Preparative chiral HPLC separates N-Boc or N-Fmoc derivatives using polysaccharide-based columns (Chiralpak® AD-H). Optimal conditions:
Rhodium-catalyzed hydrogenation of enol precursors enables enantioselective synthesis. Chiral diphosphine complexes (e.g., (S,S)-Et-DuPhos) reduce (Z)-2-acetamidobut-3-enoic acid derivatives:
Proline-derived catalysts enable direct asymmetric amination of 3-butenal. L-Proline (20 mol%) catalyzes the reaction between alkenals and di-tert-butyl azodicarboxylate:
Engineered bifunctional enzymes integrate reductive amination and cofactor regeneration capabilities. A fusion enzyme combining leucine dehydrogenase (LDH) and formate dehydrogenase (FDH) converts 2-oxo-3-butenoic acid to (S)-2-aminobut-3-enoic acid:
Table 3: Catalytic Asymmetric Methods Comparison
Method | Catalyst | Conditions | ee (%) | Scale Feasibility |
---|---|---|---|---|
Rh Hydrogenation | (S,S)-Et-DuPhos-Rh | 50 psi H₂, MeOH, 25°C | 95 | Kilogram |
Organocatalysis | L-Proline | DMF, −20°C, 72h | 88 | Laboratory |
Biocatalysis | LDH-FDH fusion | HCOONH₄, NAD⁺, 30°C | >99.5 | Multi-kilogram |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: